molecular formula C11H13FN2O B1525446 3-Amino-1-(3-fluorophenyl)piperidin-2-one CAS No. 1311313-90-2

3-Amino-1-(3-fluorophenyl)piperidin-2-one

Cat. No.: B1525446
CAS No.: 1311313-90-2
M. Wt: 208.23 g/mol
InChI Key: CJSDQGAHEZCMEI-UHFFFAOYSA-N
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Description

3-Amino-1-(3-fluorophenyl)piperidin-2-one is a useful research compound. Its molecular formula is C11H13FN2O and its molecular weight is 208.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Derivatives and Receptor Agonists

  • Development of Selective and Potent Receptor Agonists : Research has focused on creating novel derivatives of piperidin-2-one, aiming at improving oral bioavailability and developing potent agonists for specific receptors, such as the 5-HT1A receptor. These compounds have been shown to possess enhanced and long-lasting agonist activity, indicating potential antidepressant properties (Vacher et al., 1999).

  • Antimicrobial and Antimycobacterial Applications : Certain piperidin-2-one derivatives have been synthesized for their in vitro and in vivo activity against various strains of Mycobacterium tuberculosis, showing significant potential as antimycobacterial agents (Kumar et al., 2008).

  • Enhancement of Pharmacokinetic Profiles : The incorporation of fluorine into ligands related to piperidin-2-one structures has been studied for its impact on pharmacokinetic properties, including oral absorption and bioavailability. These modifications aim to develop compounds with high affinity and selectivity for specific receptors, potentially offering therapeutic benefits with improved drug profiles (Niel et al., 1999).

  • Asymmetric Synthesis for Biological Applications : Research into the asymmetric synthesis of trisubstituted piperidines has opened avenues for creating biologically interesting compounds. These methods provide full stereochemical control, leading to the development of molecules that could be important for various pharmacological studies (Salgado et al., 2019).

Fluorescent Logic Gates and Molecular Imaging

  • Development of Fluorescent Logic Gates : Research into the design and synthesis of compounds incorporating piperazine and related structures has led to the creation of fluorescent logic gates. These compounds are useful for studying changes in solvent polarity and could have applications in biological imaging and diagnostics (Gauci & Magri, 2022).

  • Molecular Imaging in Neurological Disorders : The use of selective molecular imaging probes targeting serotonin receptors for positron emission tomography (PET) in Alzheimer's disease research highlights the potential of piperazine derivatives in studying receptor densities in the living brain, providing valuable insights into the pathophysiology of neurological disorders (Kepe et al., 2006).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Amino-1-(3-fluorophenyl)piperidin-2-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical reactions. Additionally, this compound can bind to proteins, altering their conformation and affecting their biological activity. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific genes. These changes in cellular processes can have significant implications for cell growth, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding and subsequent catalysis. Alternatively, this compound may activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities. Additionally, the long-term effects of this compound on cellular function can vary depending on the duration of exposure and the concentration used in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites with different biological activities. For instance, it may be oxidized, reduced, or hydrolyzed by specific enzymes, resulting in the formation of intermediate metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate their excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active or passive transport mechanisms, depending on its physicochemical properties. Additionally, this compound can bind to specific proteins, such as albumin, which facilitates its distribution within the body. Understanding the transport and distribution of this compound is essential for determining its bioavailability and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is crucial for understanding its activity and function. This compound can be targeted to specific cellular compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, by specific targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

3-amino-1-(3-fluorophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-8-3-1-4-9(7-8)14-6-2-5-10(13)11(14)15/h1,3-4,7,10H,2,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSDQGAHEZCMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.